2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide
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Overview
Description
2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide is a chemical compound with a molecular structure that includes an amino group, a cyanophenyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide typically involves the reaction of 4-cyanobenzyl chloride with N-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyanophenyl group can be reduced to form an aminophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-nitro-N-[(4-cyanophenyl)methyl]-N-methylpropanamide.
Reduction: Formation of 2-amino-N-[(4-aminophenyl)methyl]-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(4-cyanophenyl)methyl]acetamide
- 2-amino-N-[(4-cyanophenyl)methyl]propionamide
- 2-amino-N-[(4-cyanophenyl)methyl]butanamide
Uniqueness
2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-10(7-13)4-6-11/h3-6,9H,8,14H2,1-2H3 |
InChI Key |
FOWREOFXBMNOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
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